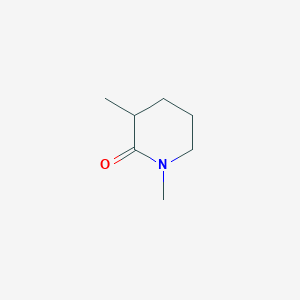

2-Piperidinone, 1,3-dimethyl-

Description

Contextualization within Lactam and Piperidinone Chemistry

Lactams are cyclic amides, and their classification is based on the size of the ring. As a six-membered ring lactam, 2-piperidinone, 1,3-dimethyl- is categorized as a delta-lactam. The chemistry of lactams is of great interest due to their prevalence in biologically active molecules, including the renowned beta-lactam antibiotics. rsc.org The reactivity of the lactam ring is influenced by ring strain and the nature of substituents.

Piperidinones are a subclass of lactams that specifically contain a piperidine (B6355638) ring, a ubiquitous structural motif in pharmaceuticals and natural products. nih.gov The position of the carbonyl group within the piperidine ring defines the isomer, such as 2-piperidinone, 3-piperidinone, and 4-piperidinone. The synthesis of substituted piperidinones is a significant area of research in organic chemistry, with various methods being developed to introduce diverse functionalities onto this core structure. These methods include multicomponent reactions, intramolecular cyclizations, and the functionalization of pre-existing piperidinone rings. mdpi.com For instance, the Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction for creating 4-piperidones.

Significance of 2-Piperidinone Scaffolds in Advanced Organic Synthesis

The 2-piperidinone scaffold is a valuable building block in advanced organic synthesis, particularly in the construction of complex alkaloids and other pharmacologically relevant molecules. acs.orgnih.gov Its utility stems from the ability to undergo various chemical transformations, allowing for the introduction of new stereocenters and functional groups.

Recent advancements have highlighted the use of 2-piperidinone derivatives in stereocontrolled synthesis. For example, chiral 2-piperidinone building blocks have been employed in the synthesis of 3-piperidinol alkaloids. acs.org Furthermore, catalytic methods are being developed for the efficient and selective synthesis of highly functionalized 2-piperidinones. A notable example is the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones to produce 3-hydroxy-2-piperidinone carboxamides. nih.govrsc.orgrsc.org This method allows for the modular and stereocontrolled introduction of diversity into the 2-piperidinone scaffold.

The total synthesis of complex natural products often leverages the 2-piperidinone framework. In the total synthesis of daphenylline, a Daphniphyllum alkaloid, a piperidone scaffold was established early in the synthetic sequence. nih.gov Similarly, the enantioselective total synthesis of (+)-cylindricine B, a marine alkaloid, utilized a highly substituted 4-piperidone (B1582916), showcasing the strategic importance of this scaffold. rsc.org These examples underscore the role of piperidinone scaffolds as key intermediates that enable the efficient construction of intricate molecular architectures.

Structure

3D Structure

Properties

CAS No. |

1690-76-2 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1,3-dimethylpiperidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-6-4-3-5-8(2)7(6)9/h6H,3-5H2,1-2H3 |

InChI Key |

RJLKIAGOYBARJG-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1=O)C |

Canonical SMILES |

CC1CCCN(C1=O)C |

Other CAS No. |

1690-76-2 |

Synonyms |

1,3-Dimethyl-piperidin-2-one |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 Piperidinone, 1,3 Dimethyl

Functional Group Transformations and Reactive Site Exploitation

The chemical reactivity of 1,3-dimethyl-2-piperidinone is primarily dictated by the functional groups present: the amide (lactam) and the adjacent methylene (B1212753) groups. The carbonyl group of the lactam is susceptible to nucleophilic attack, while the α-protons to the carbonyl and the N-methyl group exhibit varying degrees of acidity, allowing for a range of transformations.

Reactions at the Carbonyl Group: The carbonyl group can undergo reduction to the corresponding amine. While specific studies on the reduction of 1,3-dimethyl-2-piperidinone are not prevalent, analogous transformations of similar piperidinone structures suggest that this is a feasible reaction pathway. For instance, the reduction of the lactam group in unsaturated substituted piperidinones has been utilized to produce cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com

Reactions involving α-Protons: The protons on the carbon atoms adjacent to the carbonyl group (C3 and C6) can be abstracted by a strong base to form an enolate. This enolate can then react with various electrophiles, leading to the introduction of new substituents at these positions. Base-catalyzed reactions of N-methyl-2-piperidone with olefins and diolefins in the presence of potassium tert-butoxide have been reported, demonstrating the potential for alkylation at the α-position. acs.org

N-Methyl Group Reactivity: The N-methyl group is generally stable; however, under specific conditions, it can participate in reactions. For example, in related N-methyl-4-piperidone systems, the N-methyl group remains intact during various transformations at other positions of the ring.

Interactive Data Table: Reactivity of 1,3-dimethyl-2-piperidinone Analogs

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| α-Alkylation | Potassium tert-butoxide/Olefins | α-Alkyl piperidones | acs.org |

| Reduction | Lithium aluminum hydride | Substituted piperidines | bham.ac.uk |

| Condensation | Benzaldehyde/Ammonium (B1175870) acetate (B1210297) | 2,6-diaryl-3-methyl-4-piperidones | biomedpharmajournal.org |

Synthesis of Novel Heterocyclic Systems from Piperidinone Intermediates

The structural framework of 1,3-dimethyl-2-piperidinone serves as a versatile scaffold for the construction of more complex heterocyclic systems. The inherent reactivity of the lactam ring and the potential for introducing further functionality allow for its use in various cyclization and multicomponent reactions.

One common strategy involves the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine to form the piperidone ring. wikipedia.org While this is a synthesis of piperidones, the resulting structures can be further modified.

The piperidinone ring can also be a precursor to spirocyclic compounds. For example, the reaction of piperidones with reagents like malononitrile (B47326) can lead to the formation of spiropiperidine rings. tandfonline.com Furthermore, piperidinone derivatives can undergo unexpected cyclization reactions. For instance, the reaction of 3-alkyl-2,6-diarylpiperidin-4-one thiosemicarbazones with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can yield novel thiazinone derivatives. rsc.org

The synthesis of fused heterocyclic systems is another important application. For instance, fused furo[2,3-b]pyridines have been synthesized from piperidone-derived intermediates through O-alkylation followed by Thorpe-Ziegler cyclization. nih.gov

Interactive Data Table: Synthesis of Heterocyclic Systems from Piperidinone Analogs

| Starting Piperidinone Derivative | Reagents | Resulting Heterocyclic System | Reference |

| N-Methyl-4-piperidone | Malononitrile, Electrophiles | Spiro-piperidines | |

| 3-Alkyl-2,6-diarylpiperidin-4-one thiosemicarbazones | Dimethyl acetylenedicarboxylate (DMAD) | Thiazinone derivatives | rsc.org |

| Piperidone-derived O-alkylated compounds | Sodium ethoxide | Fused furo[2,3-b]pyridines | nih.gov |

Stereochemical Control in Derivatization

The presence of a chiral center at the C3 position of 1,3-dimethyl-2-piperidinone introduces the element of stereochemistry into its derivatization reactions. Controlling the stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure and diastereomerically defined products, which is often a requirement for biologically active molecules.

In reactions involving the creation of a new stereocenter, the existing stereocenter at C3 can influence the stereochemical course of the reaction through diastereoselective control. For example, in the synthesis of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine from 1,3-dimethyl-4-piperidone, the stereochemistry of the products was established and found to be dependent on the reaction conditions and the configuration of the starting materials. cdnsciencepub.com

The conformation of the piperidinone ring plays a significant role in directing the approach of reagents. The piperidone ring typically adopts a chair conformation, and the substituents can occupy either equatorial or axial positions. nih.govresearchgate.net The relative stability of these conformations and the steric hindrance posed by the substituents influence the stereoselectivity of reactions. For instance, in the synthesis of 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471), the two benzene (B151609) rings and the methyl group at C3 adopt equatorial orientations in the chair conformation. nih.gov

Recent advances in asymmetric catalysis have provided powerful tools for achieving high levels of stereocontrol in the synthesis of piperidine (B6355638) derivatives. mdpi.commdpi.comacs.org While specific examples for 1,3-dimethyl-2-piperidinone are limited, the principles of using chiral catalysts and auxiliaries are broadly applicable to control the stereochemistry of its derivatives. bham.ac.uk

Interactive Data Table: Stereochemical Outcomes in Piperidinone Derivatization

| Piperidinone Derivative | Reaction | Key Stereochemical Feature | Reference |

| 1,3-Dimethyl-4-piperidone | Synthesis of 4-benzoyl-4-phenylpiperidine | Formation of diastereoisomeric products | cdnsciencepub.com |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Crystal structure analysis | Equatorial orientation of substituents in chair conformation | nih.gov |

| Unsaturated substituted piperidinones | Stereoselective hydrogenation | Formation of cis-configured products | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Piperidinone, 1,3 Dimethyl

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. For 2-Piperidinone, 1,3-dimethyl-, NMR is crucial for conformational analysis, distinguishing it from its isomers, and studying its structure in the solid state.

Conformational Analysis via NMR

The six-membered ring of piperidinone derivatives is not planar and typically exists in a preferred conformation to minimize steric and torsional strain. Studies on analogous N-methyl-2-piperidone compounds suggest that the ring predominantly adopts a half-chair conformation. The presence of a methyl group at the C3 position influences this equilibrium.

The predicted ¹H and ¹³C NMR chemical shifts are instrumental in confirming this conformation. The coupling constants (J-values) between adjacent protons, particularly H3 and the protons on C4, can provide definitive evidence for the equatorial position of the methyl group. A large diaxial coupling constant (typically >10 Hz) would be expected if the C3 proton were axial, which is consistent with an equatorial methyl group. asianpubs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Piperidinone, 1,3-dimethyl- in CDCl₃ (based on analogous compounds) This table presents predicted values based on data from structurally similar compounds, as direct experimental data for 2-Piperidinone, 1,3-dimethyl- is not extensively published.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | ~170-175 |

| C3 | ~2.2 - 2.6 | ~30 - 35 |

| C4 | ~1.6 - 1.9 | ~21 - 26 |

| C5 | ~1.7 - 2.0 | ~23 - 28 |

| C6 | ~3.0 - 3.4 | ~45 - 50 |

| N-CH₃ | ~2.8 - 3.0 | ~30 - 35 |

| C3-CH₃ | ~0.9 - 1.1 (doublet) | ~15 - 20 |

Source: Inferred from data on 3-methylpiperidine (B147322) chemicalbook.comrsc.org, N-methyl-2-piperidone , and other substituted piperidones. asianpubs.orgrsc.org

Isomeric Differentiation using NMR

NMR spectroscopy is highly effective at distinguishing between isomers, which have the same molecular formula but different atomic arrangements. acs.org For example, 2-Piperidinone, 1,3-dimethyl- (C₇H₁₃NO) can be readily differentiated from its structural isomers, such as 1,4-dimethyl-2-piperidinone or 1,5-dimethyl-2-piperidinone, by analyzing their respective NMR spectra.

The key differences would appear in:

¹H NMR: The chemical shift and splitting pattern of the methyl group signal and its adjacent methine or methylene (B1212753) protons would be unique for each isomer. In 1,3-dimethyl-2-piperidinone, the C3-methyl group would appear as a doublet. In an isomer like 1,4-dimethyl-2-piperidinone, the C4-methyl would also be a doublet, but the chemical shifts of the ring protons would differ significantly due to their proximity to the carbonyl and nitrogen atoms.

¹³C NMR: The number of unique carbon signals and their chemical shifts would definitively identify the isomer. The chemical shift of the methyl carbon and the carbons within the piperidinone ring are highly sensitive to their local electronic environment. acs.org For instance, the C3-methyl carbon in the target compound would have a different chemical shift compared to a C4- or C5-methyl in other isomers.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between connected protons (COSY) and between protons and their directly attached carbons (HSQC), leaving no ambiguity in the assignment of isomeric structures.

Solid-State NMR Techniques

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy reveals the structure and dynamics in the crystalline or amorphous solid phase. frontiersin.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. frontiersin.org

For 2-Piperidinone, 1,3-dimethyl-, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice. frontiersin.org

Determine Solid-State Conformation: The ¹³C chemical shifts in an ssNMR spectrum are sensitive to the molecular conformation. nih.gov This allows for a direct comparison between the conformation in the solid state (from ssNMR) and in solution (from solution NMR). For lactams, differences in hydrogen bonding and packing forces can lead to different conformations in the solid state compared to solution. ox.ac.uk

Probe Intermolecular Interactions: ssNMR can detect intermolecular interactions, such as hydrogen bonds, which influence the packing of molecules in the crystal.

In the case of related heterocyclic compounds, ssNMR has been used as an "attached nitrogen test" to differentiate isomers by identifying carbons directly bonded to nitrogen, which is a powerful tool for unambiguous structural assignment in the solid phase. chemicalbook.com

Vibrational Spectroscopy (IR) for Structural Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In 2-Piperidinone, 1,3-dimethyl-, the most prominent feature in its IR spectrum is the absorption due to the carbonyl group (C=O) of the cyclic amide (lactam).

The position of the C=O stretching vibration (known as the Amide I band) is sensitive to ring size, substitution, and hydrogen bonding. spcmc.ac.innih.gov For a six-membered lactam, this band typically appears at a lower frequency than in acyclic amides due to ring strain and resonance effects. spcmc.ac.inmsu.edu The presence of the N-methyl group makes this a tertiary amide, which lacks N-H bonds and therefore will not show the N-H stretching or bending (Amide II) bands that are characteristic of primary and secondary amides. msu.edu

Table 2: Predicted Characteristic IR Absorption Bands for 2-Piperidinone, 1,3-dimethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970 - 2850 | C-H (Alkyl) Stretch | Medium-Strong |

| ~1670 - 1680 | C=O (Amide I) Stretch | Strong |

| ~1465 | CH₂ Scissoring | Medium |

| ~1400 | C-N Stretch | Medium |

Source: Based on general data for tertiary amides and six-membered lactams. spcmc.ac.inmsu.eduuomustansiriyah.edu.iqpg.edu.pl

X-ray Diffraction Crystallography for Absolute Configuration and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute conformation.

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of 2-Piperidinone, 1,3-dimethyl- would be required. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related piperidinone derivatives provides a clear indication of the expected solid-state structure.

Crystallographic studies of various substituted piperidinones, including 1,3-dimethyl-2,6-diphenylpiperidin-4-one (B1331471) and 1-(iododimethylsilylmethyl)piperidone-2, consistently show that the six-membered ring adopts a chair, twist-boat, or, more commonly, a half-chair conformation. nih.govdoi.org For 1,3-dimethyl-2-phenylsulfonyl-2-piperidone, a slightly distorted half-chair conformation was observed. iucr.org

Based on these analogs, a single crystal X-ray diffraction study of 2-Piperidinone, 1,3-dimethyl- would be expected to reveal:

Conformation: A non-planar ring conformation, most likely a chair or half-chair, with the C3-methyl group occupying an equatorial position to minimize steric strain. nih.gov

Bond Lengths and Angles: The C=O bond length and the internal ring angles would be precisely determined, reflecting the geometry of a cyclic amide. The partial double-bond character of the N-C(O) bond would result in a shorter bond length compared to a typical C-N single bond.

Crystal Packing: The analysis would show how individual molecules are arranged in the crystal lattice. In the absence of strong hydrogen bond donors (like N-H), the packing would likely be dominated by weaker van der Waals forces and potentially weak C-H···O intermolecular hydrogen bonds involving the carbonyl oxygen. nih.gov

Polymorphism Characterization

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of study for active pharmaceutical ingredients and other chemical compounds. The characterization of different polymorphic forms is essential as they can exhibit distinct physical and chemical properties. While specific studies on the polymorphism of 2-Piperidinone, 1,3-dimethyl- are not extensively documented in publicly available literature, the methodologies for characterizing such phenomena in related piperidinone structures are well-established.

Techniques such as solid-state 13C and 19F cross-polarization magic-angle spinning NMR (CP/MAS NMR), infrared (IR) spectroscopy, differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) are commonly employed to identify and differentiate between polymorphs. rsc.orgrsc.org For instance, in studies of other piperidinone derivatives, researchers have observed markedly different NMR spectral phenomena between polymorphs, including variations in residual dipolar coupling and crystallographic splitting of resonances, which can indicate the presence of multiple molecules in the asymmetric unit of a crystal. rsc.orgrsc.org

Table 1: Techniques for Polymorphism Characterization

| Technique | Information Provided |

| Solid-State NMR (ssNMR) | Differentiates between polymorphs based on distinct chemical shifts and peak splittings resulting from different molecular packing in the crystal lattice. |

| Infrared (IR) Spectroscopy | Identifies different polymorphic forms through variations in vibrational frequencies, particularly in regions corresponding to hydrogen bonding and other intermolecular interactions. |

| Differential Scanning Calorimetry (DSC) | Determines the melting points and enthalpies of fusion for different polymorphs, as well as phase transitions between them. |

| X-Ray Powder Diffraction (XRPD) | Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying and quantifying different polymorphs. |

Although specific polymorphic forms of 2-Piperidinone, 1,3-dimethyl- have not been detailed, the piperidine (B6355638) ring is known to adopt various conformations, such as a chair or boat conformation, in different crystalline environments. iucr.orgresearchgate.net These conformational differences can give rise to polymorphism.

Mass Spectrometry in Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For 2-Piperidinone, 1,3-dimethyl- (C7H13NO), which has a monoisotopic mass of 127.0997 Da, mass spectrometry provides crucial confirmation of its molecular formula and connectivity. nih.govuni.lu

A typical electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]+ at m/z 127. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radical species.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Piperidinone, 1,3-dimethyl-

| m/z | Proposed Fragment Ion | Description |

| 127 | [C7H13NO]+• | Molecular Ion |

| 112 | [C6H10NO]+ | Loss of a methyl radical (•CH3) from the nitrogen or C3 position. |

| 98 | [C6H12N]+ | Alpha-cleavage adjacent to the nitrogen, followed by loss of CO. |

| 84 | [C5H10N]+ | Fragmentation of the piperidine ring. |

| 70 | [C4H8N]+ | Further fragmentation of the ring. |

| 57 | [C3H5O]+ or [C4H9]+ | Cleavage of the ring structure. |

| 43 | [C2H5N]+• or [C3H7]+ | Common fragment in alkyl-substituted cyclic compounds. |

The fragmentation would likely be initiated by the loss of one of the methyl groups or by cleavage of the bonds within the piperidine ring. The presence of fragments corresponding to the loss of CO is also a characteristic feature for cyclic amides. The predicted collision cross-section (CCS) values for different adducts of 2-Piperidinone, 1,3-dimethyl- can also be calculated and used for its identification in complex mixtures. uni.lu For example, the predicted CCS for the [M+H]+ adduct is 125.7 Ų. uni.lu

Computational and Mechanistic Analysis of 2-Piperidinone, 1,3-dimethyl-: A Review of Available Research

A thorough review of available scientific literature reveals a significant gap in detailed computational and mechanistic studies specifically focused on the chemical compound 2-Piperidinone, 1,3-dimethyl- . While extensive research exists on the synthesis, reactivity, and computational analysis of various piperidone isomers and derivatives, data directly corresponding to the requested in-depth analysis of 1,3-dimethyl-2-piperidinone is not present in the public domain.

The specified areas of inquiry, including Density Functional Theory (DFT) studies for geometry optimization, electronic structure analysis, spectroscopic prediction, and detailed elucidation of reaction mechanisms such as photochemical deracemization and catalytic cycles, appear to be subjects of research for other, often more complex, piperidinone-containing molecules. For instance, significant theoretical work has been published on the photochemical deracemization mechanisms of chiral allene (B1206475) derivatives of 2-piperidinone, but this data is not transferable to the 1,3-dimethyl- substituted compound.

Similarly, while computational methods like DFT are widely applied to understand the structure and properties of related heterocyclic compounds, including various 4-piperidone (B1582916) derivatives, specific studies detailing the optimized geometry, electronic properties, predicted spectroscopic parameters, and transition state analyses for 2-Piperidinone, 1,3-dimethyl- are not found in the reviewed literature.

Consequently, it is not possible to provide the comprehensive article with the requested structure and scientifically validated data at this time. The absence of such focused research underscores a potential area for future investigation within the field of computational chemistry and reaction dynamics.

Computational Chemistry and Mechanistic Insights for 2 Piperidinone, 1,3 Dimethyl

Stereoelectronic Effects and Conformational Preferences

The conformational landscape of 2-Piperidinone, 1,3-dimethyl- is primarily dictated by the interplay of steric hindrance and subtle stereoelectronic effects within its six-membered lactam ring. The core piperidone ring typically adopts a chair or a slightly distorted chair conformation to minimize torsional and steric strain. numberanalytics.comresearchgate.nettransformationtutoring.com For 1,3-dimethyl-2-piperidinone, the substituents' orientation—the methyl group at the nitrogen (N1) and the methyl group at carbon 3 (C3)—is crucial for determining the most stable conformer.

Computational and experimental studies on related piperidine (B6355638) systems indicate a general preference for substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. transformationtutoring.comminia.edu.eg Therefore, the most stable conformation of 1,3-dimethyl-2-piperidinone is predicted to be a chair-like structure where the C3-methyl group is in the equatorial position. The N1-methyl group also tends to favor the equatorial position. mdpi.com

However, in a lactam like 1,3-dimethyl-2-piperidinone, the nitrogen lone pair is already heavily involved in amide resonance with the adjacent carbonyl group. This primary delocalization (nN→π*C=O) flattens the geometry around the nitrogen atom and reduces its pyramidal character, which in turn diminishes, but does not entirely eliminate, its ability to participate in other hyperconjugative interactions. acs.org The balance between amide resonance, steric repulsion, and residual hyperconjugation dictates the final, nuanced conformation of the molecule.

| Conformational Feature | Dominant Interaction | Effect on Stability | Supporting Evidence/Principle |

|---|---|---|---|

| Piperidone Ring Conformation | Minimization of Torsional and Angle Strain | Favors a chair-like conformation over boat or twist-boat forms. | General principle for six-membered rings. transformationtutoring.com |

| C3-Methyl Group Position | Avoidance of 1,3-Diaxial Interactions | Strongly prefers the equatorial position for maximum stability. | Avoidance of steric strain. minia.edu.eg |

| N1-Methyl Group Position | Steric and Electronic Factors | Generally prefers the equatorial position. | Observed preference in N-methylpiperidine systems. mdpi.com |

| Hyperconjugation | nN→σC–H(eq) | Provides additional stabilization to the chair conformation. | Studies on related piperidones show this is a key stereoelectronic effect. beilstein-journals.orgresearchgate.net |

| Amide Resonance | nN→πC=O | Enforces planarity at the N-C=O unit and modulates nitrogen's electronic properties. | Fundamental property of lactams/amides. acs.org |

Molecular Interactions and Intermolecular Phenomena

The molecular structure of 2-Piperidinone, 1,3-dimethyl- governs the types of non-covalent interactions it can form, which are critical to its physical properties and behavior in solution. The molecule possesses distinct regions that facilitate different types of intermolecular forces.

The most significant feature for intermolecular interactions is the amide (lactam) functional group. The carbonyl oxygen (C=O) is a potent hydrogen bond acceptor, allowing the molecule to form strong hydrogen bonds with protic solvents like water or alcohols. mdpi.com The nitrogen atom, being part of a tertiary amide, lacks a proton and therefore cannot act as a hydrogen bond donor. The N-methyl group also introduces steric hindrance that can limit the accessibility of the nitrogen atom for certain interactions. capes.gov.br

Due to the significant difference in electronegativity between the carbonyl oxygen and carbon, and the delocalization within the amide bond, the molecule has a substantial dipole moment. This leads to strong dipole-dipole interactions, which cause molecules of 1,3-dimethyl-2-piperidinone to self-associate in non-polar solvents and in the solid state.

Computational methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations are instrumental in studying these phenomena, providing insights into interaction energies, charge distribution, and dynamic behavior in various environments. researchgate.netmdpi.comresearchgate.net

| Molecular Feature | Type of Interaction | Potential Interacting Partner | Significance |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Protic solvents (e.g., water, alcohols), N-H or O-H groups on other molecules. | Dominant interaction influencing solubility in polar, protic media. |

| Amide Group (Lactam) | Dipole-Dipole Interaction | Other polar molecules, including self-association. | Strong cohesive force affecting boiling point and physical state. |

| Alkyl Backbone and Methyl Groups | Van der Waals Forces (London Dispersion) | All molecules, particularly non-polar molecules or solvents. | Contributes to overall cohesion and solubility in non-polar media. |

| Alpha-Carbon C-H Bonds | Weak C-H···O Hydrogen Bond Donor | Carbonyl oxygen of a neighboring molecule. | Contributes to crystal packing and stabilization of condensed phases. acs.orgiucr.org |

| Tertiary Amide Nitrogen | Steric Hindrance | N/A (self-feature) | The N-methyl group sterically shields the nitrogen, limiting its direct intermolecular interactions. capes.gov.br |

Applications of 2 Piperidinone, 1,3 Dimethyl in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

While detailed reports on the extensive use of 1,3-dimethyl-2-piperidinone as a foundational intermediate for highly complex molecules are limited, its structure lends itself to further chemical modification. The presence of a lactam ring and methyl substitutions provides a stable core that can be functionalized. Evidence of its use as a starting material can be inferred from the existence of its derivatives, such as (S)-1,3-dimethyl-2-oxopiperidine-3-carbaldehyde and 1,3-dimethyl-2-oxopiperidine-3-carboxylic acid. The creation of these molecules, which possess reactive functional groups like aldehydes and carboxylic acids at the 3-position, demonstrates that the 1,3-dimethyl-2-piperidinone scaffold can be elaborated upon, serving as a precursor to more complex structures. These functionalized derivatives could, in turn, participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, essential for building intricate molecular architectures.

Development of New Chemical Building Blocks and Scaffolds

The development of novel chemical building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. Piperidone derivatives are recognized as valuable scaffolds for this purpose. However, specific research detailing the development of new, widely applicable building blocks or scaffolds directly from 1,3-dimethyl-2-piperidinone is not extensively reported in peer-reviewed scientific literature. The potential exists for this compound to serve as a foundational structure, but dedicated studies to this end are not prominent.

Potential Contributions to Materials Chemistry

In the realm of materials chemistry, 1,3-dimethyl-2-piperidinone has a documented application as a component in solvent formulations. A mixture of 1,3-dimethyl-2-piperidinone and its isomer, 1,5-dimethyl-2-piperidinone, is used as a low vapor pressure solvent. This mixture, known commercially as DMPD, has been utilized in the formulation of adhesives for PVC and CPVC pipes. The use of this isomeric blend helps in creating low volatile organic compound (VOC) adhesives that are stable and effective for solvent welding of thermoplastic pipes.

While this application is more industrial in nature, it points to the potential of 1,3-dimethyl-2-piperidinone and its derivatives in polymer science. Its properties as a solvent for polymers like PVC suggest it could be explored in other polymer processing applications, such as in the formation of membranes or coatings. There is also potential for the lactam ring to be opened under certain conditions, suggesting it could be investigated as a monomer for the synthesis of novel polyamides, although specific research on this is not currently available. A study on the inhalation toxicity of a mixture of 1,3-dimethyl-2-piperidinone and 1,5-dimethyl-2-piperidinone has been conducted, which is relevant for its industrial handling in applications like polymer processing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,3-dimethyl-2-piperidinone in peptide chemistry?

- Answer : 1,3-Dimethyl-2-piperidinone derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are used to protect amines during peptide synthesis. Mixed anhydride methods with bases like N-methylpiperidine minimize racemization during coupling steps . Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields and purity.

Q. Which analytical techniques are critical for confirming the structural integrity of 1,3-dimethyl-2-piperidinone?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substitution patterns and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Cross-reference data with computational models (e.g., density functional theory) to resolve ambiguities .

Q. What are the best practices for handling and storing 1,3-dimethyl-2-piperidinone in laboratory settings?

- Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1,3-dimethyl-2-piperidinone derivatives?

- Answer : Contradictions in NMR or MS data may arise from tautomerism or solvent effects. Use variable-temperature NMR to study dynamic equilibria. Validate findings with X-ray crystallography for unambiguous structural determination. Compare results across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

Q. What role does 1,3-dimethyl-2-piperidinone play in metabolic profiling, and how is its biomarker potential validated?

- Answer : In ovarian cancer studies, 2-piperidinone derivatives showed high diagnostic accuracy (AUC > 0.75) via logistic regression models. Validate biomarker potential using liquid chromatography-mass spectrometry (LC-MS) in independent cohorts. Adjust for confounding variables (e.g., age) and cross-validate with ROC curve analysis .

Q. What strategies enhance the enantiomeric purity of 1,3-dimethyl-2-piperidinone in asymmetric synthesis?

- Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Optimize reaction time and catalyst loading to minimize epimerization .

Q. How can computational methods predict the reactivity of 1,3-dimethyl-2-piperidinone in drug design?

- Answer : Density functional theory (DFT) calculates transition-state energies for reactions like nucleophilic substitutions. Molecular docking studies assess binding affinity to biological targets (e.g., potassium channels). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Methodological Considerations

- Data Contradictions : Address conflicting synthetic yields or spectral data by replicating experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability .

- Safety Protocols : Refer to OSHA HCS guidelines for spill management and disposal. Neutralize waste with activated carbon before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.